3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through acylation reactions, often using reagents like 2,6-dichlorobenzoyl chloride.
Formation of the Thiazolidine-2,4-dione Moiety: This step involves the cyclization of a thiourea derivative with a carbonyl compound to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets could include enzymes or receptors that are involved in inflammatory pathways or cell proliferation. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety and are known for their antidiabetic properties.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are widely studied for their diverse biological activities.
Uniqueness
What sets 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is the combination of the dichlorophenyl group with the pyrrolidine and thiazolidine-2,4-dione moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, identified by its CAS number 2034525-50-1, is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound features a thiazolidine core, which is known for various pharmacological effects including antibacterial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S
- Molecular Weight : 387.3 g/mol
- Structure : The compound consists of a thiazolidine ring substituted with a pyrrolidine and a dichlorophenyl group, contributing to its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of thiazolidine derivatives, including the compound . Notably:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 2.95 to 7.14 µg/mL against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
- Biofilm Inhibition : It demonstrated significant antibiofilm activity with biofilm inhibitory concentrations (BICs) of 8.23 µg/mL against MRSA and 7.56 µg/mL against VRE . This suggests its potential utility in treating biofilm-associated infections.
Anticancer Activity
Thiazolidine derivatives have been explored for their anticancer properties:
- Mechanism of Action : Compounds similar to the one studied have shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .
- Case Studies : In vitro studies reported that thiazolidinone derivatives can reduce cell viability in prostate cancer cells, indicating their potential as anticancer agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Inflammatory Response Modulation : Research indicates that thiazolidine derivatives can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory conditions .
Research Findings
Properties
IUPAC Name |
3-[1-[3-(2,6-dichlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-7-6-10(8-19)20-15(22)9-24-16(20)23/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUVLPCWGQTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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